molecular formula C15H15N3OS2 B2611625 4-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 2034452-24-7

4-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2611625
CAS RN: 2034452-24-7
M. Wt: 317.43
InChI Key: SJYVKTLFIILILW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as MTPTC and has a molecular formula of C18H18N4OS2.

Scientific Research Applications

Heterocyclic Synthesis

Research into thiophene and pyrazole derivatives highlights the importance of these compounds in heterocyclic chemistry. The synthesis and manipulation of these structures enable the creation of diverse heterocyclic compounds with potential applications in drug development and materials science. For instance, studies on thiophenylhydrazonoacetates and ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have shown their reactivity towards various nitrogen nucleophiles, leading to the formation of pyrazole, isoxazole, and pyridazine derivatives, among others. These processes underscore the versatility of thiophene and pyrazole cores in synthesizing complex heterocyclic structures with potential pharmacological activities (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antitumor and Antimicrobial Applications

Compounds incorporating the thiophene moiety have been evaluated for their antitumor and antimicrobial activities. The synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, for example, has demonstrated potent anti-tumor activities against specific cancer cell lines, indicating the therapeutic potential of these compounds. Such research paves the way for the development of new chemotherapeutic agents based on thiophene derivatives (Gomha, Edrees, & Altalbawy, 2016).

Novel Chemical Reactions

The exploration of new chemical reactions involving thiophene and pyrazole derivatives contributes to the expansion of synthetic methodologies. For instance, the unexpected reactions of certain pyrazolotriazine compounds with thiourea and the study of their mechanisms provide valuable insights into reaction pathways and potential applications in synthesizing novel compounds with unique properties (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018).

properties

IUPAC Name

4-methyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS2/c1-11-8-14(21-9-11)15(19)16-4-6-18-5-2-13(17-18)12-3-7-20-10-12/h2-3,5,7-10H,4,6H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYVKTLFIILILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCCN2C=CC(=N2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.